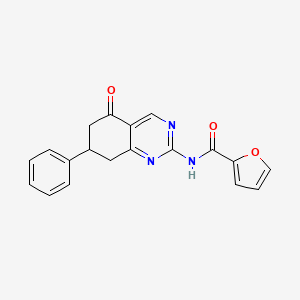

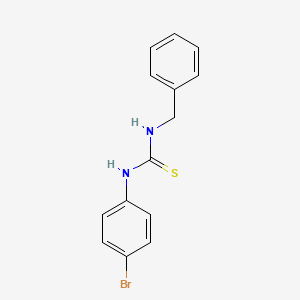

![molecular formula C14H13BrN2O3 B5577503 N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of hydrazone compounds, including those structurally related to N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide, typically involves the condensation of furan derivatives with hydrazides. Such processes have been described for various compounds, indicating a general approach that might be applicable for synthesizing N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide. These synthesis methods often involve the use of UV–Vis, FT-IR, and NMR spectra for identification and are characterized by their structural uniqueness and potential for further chemical modifications (Kadhim & Mekky, 2021).

Molecular Structure Analysis The crystal structure of related hydrazones reveals the significance of intramolecular interactions and the overall planarity of the molecules. For instance, studies on similar compounds have shown that hydrogen bonds and π···π interactions play a crucial role in stabilizing their structures. This insight suggests that N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide may also exhibit a planar structure with potential intramolecular interactions stabilizing its conformation (Sheng et al., 2015).

Chemical Reactions and Properties Hydrazones such as N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide undergo various chemical reactions, including electrophilic substitution and condensation, which are critical for their chemical versatility and potential applications. The reactivity of these compounds towards different reagents underscores their chemical properties and the possibility of generating a wide range of derivatives with varied biological activities (El’chaninov et al., 2014).

Physical Properties Analysis The physical properties of hydrazones, including solubility, melting point, and crystallinity, are crucial for their application and handling. While specific data on N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide is not available, related compounds have been studied for their crystal structures and molecular conformations, providing insights into their physical properties. These studies often reveal how intermolecular interactions influence the physical characteristics of these compounds (Li et al., 2012).

Chemical Properties Analysis Hydrazones like N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide exhibit a range of chemical properties, including their reactivity towards nucleophiles and electrophiles, which can be exploited for further chemical transformations. Their chemical stability, reactivity, and the potential for forming complexes with metals are significant for various applications, including catalysis and material science. The study of related compounds provides a foundational understanding of these properties, which could be extrapolated to N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide (Hassaneen et al., 1991).

Applications De Recherche Scientifique

Nonlinear Optical Properties

Research into hydrazones, including compounds structurally related to N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide, has revealed their potential in nonlinear optical applications. Studies have shown that such compounds exhibit significant nonlinear optical properties, indicating their utility in the development of optical devices like limiters and switches. This finding is based on the investigation of third-order nonlinear optical properties using single-beam z-scan techniques, where compounds demonstrated two-photon absorption at specific wavelengths (Naseema et al., 2010).

Antimicrobial Activities

Another key area of research application for N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide and its derivatives is in antimicrobial activity. Synthesized compounds have been tested and shown to possess antibacterial and antifungal properties. For example, derivatives of related hydrazide-hydrazones have been evaluated for their effectiveness against various microbial strains, suggesting their potential in developing new antimicrobial agents (Fuloria et al., 2014).

Synthesis of Optical and Electrophilic Substitution Compounds

The synthesis of compounds bearing the furyl moiety, like N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide, leads to materials that can undergo electrophilic substitution reactions. This chemical behavior allows for further functionalization of the furyl ring, expanding the compound's utility in various chemical syntheses and applications in material science (El’chaninov et al., 2014).

Antimycobacterial and Antifungal Applications

Further studies have explored the use of furyl-containing hydrazones in antimycobacterial and antifungal treatments. Some compounds have shown promising results against Mycobacterium tuberculosis and various fungal strains, indicating their potential as therapeutic agents in treating infectious diseases (Küçükgüzel et al., 2003).

Antioxidant Activity

Investigations into the antioxidant properties of bromophenols, similar in structural complexity to N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide, have revealed their potential as natural antioxidants. These compounds exhibit strong free radical scavenging activities, suggesting their inclusion in antioxidant-rich diets could help in preventing oxidative stress-related diseases (Li et al., 2011).

Propriétés

IUPAC Name |

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-10-3-2-4-11(7-10)19-9-14(18)17-16-8-12-5-6-13(15)20-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJZEABFXJUNSU-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)